molecular formula C19H21N B6362337 (Anthracen-9-ylmethyl)(butan-2-yl)amine CAS No. 444576-97-0

(Anthracen-9-ylmethyl)(butan-2-yl)amine

Cat. No.: B6362337
CAS No.: 444576-97-0
M. Wt: 263.4 g/mol
InChI Key: FOUYQUPTLCKCKY-UHFFFAOYSA-N
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Description

(Anthracen-9-ylmethyl)(butan-2-yl)amine is a chemical compound with the molecular formula C19H21N. It is known for its unique structure, which combines an anthracene moiety with a butan-2-ylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Anthracen-9-ylmethyl)(butan-2-yl)amine typically involves the reaction of anthracene-9-carbaldehyde with butan-2-ylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent, such as sodium borohydride, to facilitate the formation of the desired amine product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods. This would include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

(Anthracen-9-ylmethyl)(butan-2-yl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield imines, while substitution reactions can produce a variety of substituted amine derivatives .

Scientific Research Applications

(Anthracen-9-ylmethyl)(butan-2-yl)amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (Anthracen-9-ylmethyl)(butan-2-yl)amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The anthracene moiety may also contribute to the compound’s overall activity by interacting with aromatic systems in biological targets.

Comparison with Similar Compounds

Similar Compounds

  • (Anthracen-9-ylmethyl)(butan-1-yl)amine
  • (Anthracen-9-ylmethyl)(pentan-2-yl)amine
  • (Anthracen-9-ylmethyl)(hexan-2-yl)amine

Uniqueness

(Anthracen-9-ylmethyl)(butan-2-yl)amine stands out due to its specific combination of an anthracene moiety and a butan-2-ylamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(anthracen-9-ylmethyl)butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N/c1-3-14(2)20-13-19-17-10-6-4-8-15(17)12-16-9-5-7-11-18(16)19/h4-12,14,20H,3,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUYQUPTLCKCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=C2C=CC=CC2=CC3=CC=CC=C31
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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